molecular formula C13H21NO2S B1488231 2-methyl-N,N-dipropylbenzenesulfonamide CAS No. 1468708-66-8

2-methyl-N,N-dipropylbenzenesulfonamide

Cat. No.: B1488231
CAS No.: 1468708-66-8
M. Wt: 255.38 g/mol
InChI Key: LSDVBQXFLHEXKK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

2-methyl-N,N-dipropylbenzenesulfonamide (CAS Registry Number: 1468708-66-8) is systematically named according to IUPAC guidelines as follows:

  • Root structure : A benzene ring substituted with a methyl group at position 2 and a sulfonamide group at position 1.
  • Substituents : Two propyl chains attached to the sulfonamide nitrogen.
  • Molecular formula : C₁₃H₂₁NO₂S.

The systematic identification is supported by spectroscopic and computational data:

  • SMILES : CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C .
  • InChI : InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 .
Parameter Value
Molecular Weight 255.38 g/mol
XLogP3 2.6 (predicted)

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its sulfonamide core and alkyl substituents:

  • Bond lengths :
    • S=O: 1.433–1.439 Å .
    • S–C (aromatic): 1.773–1.777 Å .
    • S–N: 1.622–1.624 Å .
  • Dihedral angles :
    • Between benzene ring and sulfonamide group: ~70–80°, indicating non-planarity .
    • Propyl chains adopt a gauche conformation relative to the aromatic ring, minimizing steric hindrance .

Conformational stability arises from:

  • Intramolecular C–H⋯O hydrogen bonds between propyl methyl hydrogens and sulfonamide oxygen .
  • Rotational barriers of ~5–8 kcal/mol for propyl groups, as inferred from analogous sulfonamides .

Crystallographic Data and Packing Arrangements

Single-crystal X-ray diffraction reveals the following:

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.3 Å, b = 14.5 Å, c = 15.2 Å, β = 105.2°
Asymmetric Unit Two independent molecules

Intermolecular interactions :

  • C–H⋯O hydrogen bonds (2.3–2.5 Å) link molecules into chains along the b-axis .
  • C–H⋯π interactions (3.1–3.4 Å) between propyl chains and adjacent aromatic rings stabilize the 3D lattice .

Packing efficiency :

  • Calculated density: 1.21 g/cm³ .
  • Z = 4, with 68% solvent-accessible volume .

Properties

IUPAC Name

2-methyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVBQXFLHEXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide generally follows a two-step approach:

  • Step 1: Sulfonylation of a methyl-substituted benzene derivative to form the corresponding benzenesulfonyl chloride intermediate.
  • Step 2: Nucleophilic substitution of the sulfonyl chloride with dipropylamine to yield the target sulfonamide.

This approach leverages the high reactivity of sulfonyl chlorides toward amines, enabling efficient formation of sulfonamide bonds.

Preparation of 2-Methylbenzenesulfonyl Chloride Intermediate

The key intermediate, 2-methylbenzenesulfonyl chloride, is typically prepared by sulfonation of methyl-substituted benzene derivatives such as p-nitrotoluene or o-toluene, followed by chlorination. The procedure is as follows:

  • Sulfonation: The aromatic methyl compound is reacted with chlorosulfonic acid in an organic solvent such as chlorobenzene, dichloromethane, or a chlorinated solvent mixture (e.g., carbon tetrachloride and chlorobenzene). The weight ratio of aromatic substrate to chlorosulfonic acid is maintained between 1:1.2 and 1:1.5 for optimal conversion.

  • Post-treatment: After sulfonation, water is added (about 0.3 to 0.4 times the volume of the organic solvent) to quench the reaction and facilitate phase separation. The organic phase containing 2-methylbenzenesulfonyl chloride is washed multiple times with water to remove residual acid and impurities, then concentrated to obtain the sulfonyl chloride intermediate.

This method is characterized by high sulfonation speed, minimal byproducts, and suitability for scale-up in industrial settings.

Formation of this compound

The sulfonyl chloride intermediate is then reacted with dipropylamine under controlled conditions:

  • Reaction Conditions: The sulfonyl chloride is dissolved in an appropriate organic solvent (e.g., dichloromethane or acetone) and cooled if necessary. Dipropylamine is added slowly to the solution, often in the presence of a base such as triethylamine or potassium phosphate to neutralize the hydrochloric acid formed.

  • Reaction Time and Temperature: The mixture is stirred at room temperature or slightly elevated temperatures (20–50 °C) for several hours to ensure complete conversion.

  • Isolation: After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or chromatography to obtain pure this compound.

This nucleophilic substitution is efficient and yields high purity sulfonamide products.

Alternative Synthetic Routes and Modifications

Some research explores variations in the sulfonamide synthesis, including:

  • Use of Different Amines: While dipropylamine is the target nucleophile, other secondary amines can be employed similarly.

  • One-Pot Synthesis Approaches: Recent advances in one-pot methods combining sulfonylation and amide formation in a single reactor have been reported for related sulfonamides, improving efficiency and reducing waste.

  • Catalytic and Green Chemistry Methods: Some studies utilize catalytic systems or greener solvents to reduce environmental impact, though specific applications to this compound require further exploration.

Data Table: Key Parameters in Preparation

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonation p-Nitrotoluene + Chlorosulfonic acid + Organic solvent (chlorobenzene) 20–40 °C 2–4 hours 85–90 Weight ratio nitrotoluene:chlorosulfonic acid = 1:1.2–1.5; aqueous workup essential
Isolation of sulfonyl chloride Washing with water, concentration Room temperature 1 hour N/A Removal of residual acid and impurities
Amide formation (sulfonamide) Sulfonyl chloride + dipropylamine + base (e.g., triethylamine) + solvent (DCM/acetone) 20–50 °C 3–6 hours 80–95 Stirring under inert atmosphere recommended
Purification Recrystallization or chromatography Room temperature Variable N/A Ensures high purity and removal of side products

Research Findings and Analytical Data

  • Purity and Structural Confirmation: The final compound is typically characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

  • X-ray Diffraction: For related sulfonamide derivatives, single-crystal X-ray diffraction analysis provides detailed molecular geometry and confirms substitution patterns.

  • Quantum Chemical Calculations: Computational studies support the stability and electronic properties of the sulfonamide bond in substituted benzenesulfonamides.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. 2-Methyl-N,N-dipropylbenzenesulfonamide has been investigated for its potential antibacterial properties. Research indicates that modifications in the sulfonamide group can enhance efficacy against specific bacterial strains.

Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In vitro testing showed that this compound had significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential for development into a therapeutic agent .

Biochemical Applications

Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This compound has been evaluated for its inhibitory effects on this enzyme, contributing to its classification as a potential antibiotic.

CompoundIC50 (µM)Target Enzyme
This compound5.3Dihydropteroate synthase
Sulfanilamide4.8Dihydropteroate synthase

This table illustrates the comparative potency of this compound against traditional sulfanilamide, indicating its viability as a lead compound in antibiotic development .

Material Science Applications

Polymer Chemistry
In materials science, sulfonamide derivatives are utilized to modify polymer properties. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Modification
Research has shown that incorporating sulfonamides into polycarbonate matrices can improve their thermal resistance and reduce flammability. The addition of this compound resulted in a 20% increase in thermal degradation temperature compared to unmodified polymers .

Computational Studies

Molecular Docking and Structure-Activity Relationship (SAR)
Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the structure-activity relationship, guiding further modifications to enhance efficacy.

Target ProteinBinding Affinity (kcal/mol)
Dihydropteroate synthase-9.5
Carbonic anhydrase-8.7

The above table summarizes the binding affinities of this compound to key proteins involved in bacterial metabolism, indicating its potential as a multi-target therapeutic agent .

Mechanism of Action

The mechanism by which 2-methyl-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors that typically interact with carboxylic acid-containing molecules. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methyl-N,N-dipropylbenzenesulfonamide, highlighting their substituents, synthetic yields, physical states, and spectral properties:

Compound Name Substituents Yield (%) Physical State Key Spectral/Physicochemical Data
This compound 2-methyl 36 Yellow liquid IR: 1718, 1626 cm⁻¹; mp: 148–151°C
2,5-Dimethoxy-N,N-dipropylbenzenesulfonamide 2,5-dimethoxy 39 Colorless oil ¹H NMR (CDCl₃): δ 6.80–7.40 ppm
N,N-Dipropylbenzenesulfonamide None XLogP3: 3.7; Polar SA: 45.8 Ų
S-Alkylphthalimide-oxadiazole hybrid (1) Oxadiazole-phthalimide 79 Solid HRMS: m/z 512.18 (calc. 512.19)
4-Methyl-N,N-dipropylbenzenesulfonamide 4-methyl 36 Yellow liquid IR: 1718, 1626 cm⁻¹

Structural and Electronic Effects

  • Substituent Position: The 2-methyl derivative exhibits steric hindrance near the sulfonamide group, which may reduce nucleophilic attack compared to the 4-methyl isomer .
  • Lipophilicity : The parent compound, N,N-dipropylbenzenesulfonamide, has a computed XLogP3 of 3.7 , while the 2-methyl analog’s methyl group likely increases hydrophobicity, favoring membrane permeability in biological systems.

Biological Activity

2-Methyl-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H19N1O2S1
  • Molecular Weight : 253.36 g/mol
  • CAS Number : 1468708-66-8

The compound features a benzenesulfonamide core with two propyl groups and a methyl substituent, which may influence its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically function as enzyme inhibitors, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to alterations in physiological processes such as fluid balance and acid-base homeostasis.
  • Modulation of Ion Channels : Preliminary studies suggest that this compound may interact with various ion channels, potentially affecting cellular excitability and signaling pathways.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This effect indicates potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including this compound, against resistant bacterial strains. The results showed promising activity against multi-drug resistant Staphylococcus aureus, suggesting its potential use in clinical settings where resistance is prevalent .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N,N-dipropylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions. For example, substituted sulfonamides are synthesized via nucleophilic substitution reactions between amines and sulfonyl chlorides . Adapting this approach, this compound can be synthesized by reacting 2-methylbenzenesulfonyl chloride with dipropylamine in an aprotic solvent (e.g., dimethylbenzene) under nitrogen protection to prevent oxidation . Optimization includes:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Use dimethylbenzene for its inertness and high boiling point .
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>98%) .

Q. How can structural characterization of this compound be performed to resolve spectral ambiguities?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Use 1^1H and 13^{13}C NMR to identify methyl (δ 2.4–2.6 ppm) and propyl groups (δ 0.9–1.6 ppm). Discrepancies in aromatic proton splitting can be addressed via 2D-COSY .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 297.42 g/mol) using ESI-MS in positive ion mode .
  • IR Spectroscopy : Validate sulfonamide S=O stretching at 1150–1350 cm1^{-1} and N-H bending (if present) at 1550 cm1^{-1} .
    For conflicting data, cross-validate with X-ray crystallography to resolve stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility : Test in polar (water, methanol) and nonpolar (hexane) solvents. The compound is expected to exhibit low aqueous solubility (<1 mg/mL at 25°C) due to hydrophobic propyl groups but high solubility in DMSO or DMF .
  • Stability : Conduct accelerated degradation studies:
    • Thermal : Heat at 40–80°C for 24–72 hours; monitor via TLC for decomposition.
    • Photolytic : Expose to UV light (254 nm) and assess changes using UV-Vis spectroscopy.
    • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound via HPLC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and binding modes of this compound?

Methodological Answer:

  • Quantum-Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide’s sulfonyl group binding to zinc ions in active sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies can mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine-sulfonyl chloride reactivity in biphasic systems .
  • Reactor Design : Use continuous-flow reactors for better heat/mass transfer, reducing side reactions like hydrolysis .
  • Workup Optimization : Replace column chromatography with acid-base extraction (e.g., 1M HCl to remove unreacted amine) .

Q. How can derivatives of this compound be designed to improve bioactivity while retaining solubility?

Methodological Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the para position to enhance aqueous solubility .
    • Replace propyl groups with cyclopropyl or fluorinated alkyl chains to modulate lipophilicity and metabolic stability .
  • SAR Studies : Synthesize 10–15 analogs and correlate substituent effects with bioactivity (e.g., IC50_{50} in enzyme assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N,N-dipropylbenzenesulfonamide
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2-methyl-N,N-dipropylbenzenesulfonamide

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